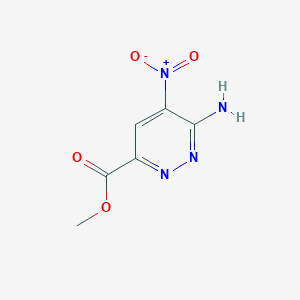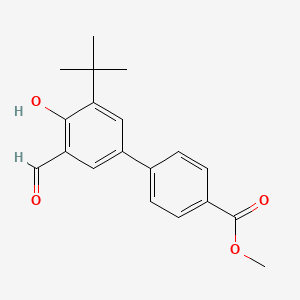
Methyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group, a formyl group, a hydroxy group, and a carboxylate ester group attached to a biphenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Functional Groups: The tert-butyl group can be introduced via alkylation reactions, while the formyl group can be added through formylation reactions such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxymethyl derivative.
Substitution: Formation of various alkyl-substituted derivatives.
Applications De Recherche Scientifique
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The biphenyl backbone provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tert-butyl ether: An organic compound with a tert-butyl group and an ether linkage.
tert-Butyl hydroperoxide: Contains a tert-butyl group and a hydroperoxide functional group.
Uniqueness
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate is unique due to its combination of functional groups attached to a biphenyl backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H20O4 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
methyl 4-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C19H20O4/c1-19(2,3)16-10-14(9-15(11-20)17(16)21)12-5-7-13(8-6-12)18(22)23-4/h5-11,21H,1-4H3 |
Clé InChI |
FDMSWCLTITVCTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


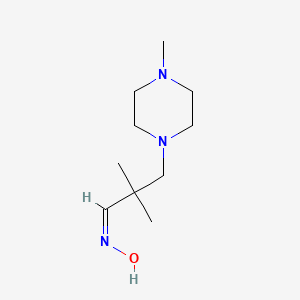
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
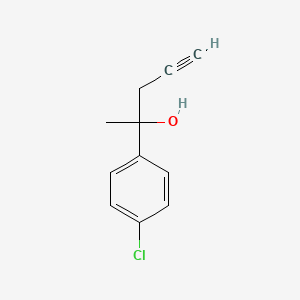
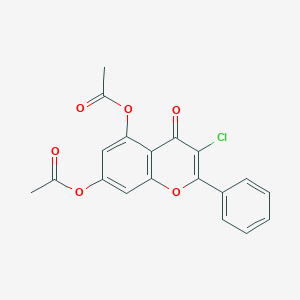

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
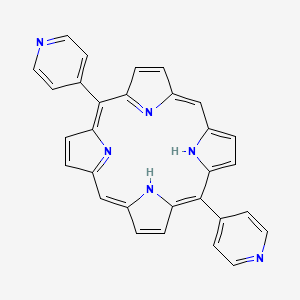
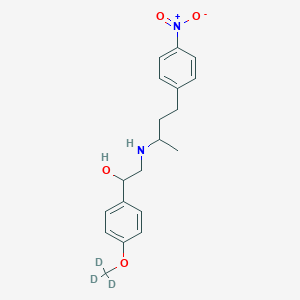
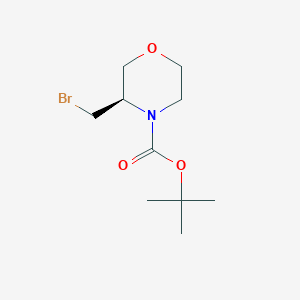
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
